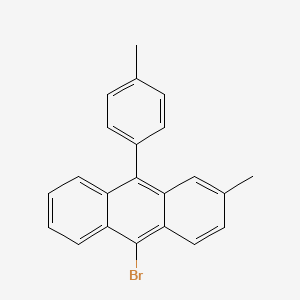

10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene

Description

Properties

Molecular Formula |

C22H17Br |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

10-bromo-2-methyl-9-(4-methylphenyl)anthracene |

InChI |

InChI=1S/C22H17Br/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-18(17)22(23)19-12-9-15(2)13-20(19)21/h3-13H,1-2H3 |

InChI Key |

NWYVSHVYLKKEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=CC=CC=C42)Br)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 10-Bromo-9-(p-methyl phenyl)-2-methyl Anthracene

General Synthetic Strategy

The synthesis of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene typically involves the following key steps:

- Functionalization of the anthracene core to introduce methyl groups at specific positions.

- Introduction of the p-methyl phenyl substituent at the 9-position via cross-coupling or electrophilic substitution.

- Bromination at the 10-position to install the bromo substituent selectively.

The order of these steps and the choice of reagents are critical to ensure regioselectivity and to avoid undesired side reactions.

Starting Materials and Key Intermediates

A common starting material is anthracene or anthracene-9,10-dione, which can be selectively functionalized at the 9- and 10-positions. For example, anthracene-9,10-dione can be converted to 9-(p-methyl phenyl)-10-bromo-2-methyl anthracene derivatives through Grignard reactions, bromination, and aromatic substitution.

Stepwise Synthetic Route

Methylation at the 2-Position

The methyl group at the 2-position of anthracene can be introduced via directed ortho-lithiation followed by methylation or by selective Friedel-Crafts alkylation under controlled conditions. Alternatively, the methyl group can be introduced early in the synthesis by starting from 2-methylanthracene derivatives.

Introduction of the p-Methyl Phenyl Group at the 9-Position

The 9-position substitution with a p-methyl phenyl group is often achieved by:

- A Suzuki-Miyaura cross-coupling reaction between 9-bromoanthracene derivatives and p-methylphenylboronic acid under palladium catalysis.

- Alternatively, Friedel-Crafts type electrophilic aromatic substitution using p-methylbenzene derivatives under Lewis acid catalysis may be employed, though this is less regioselective.

Bromination at the 10-Position

Selective bromination at the 10-position is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions to avoid overbromination or substitution at other positions. The presence of substituents at the 9- and 2-positions influences the regioselectivity of bromination.

Representative Synthesis Example

A representative synthesis reported in literature for related compounds (e.g., 9-bromo-10-methylanthracene derivatives) involves:

- Preparation of 9-(p-methyl phenyl)anthracene via Suzuki coupling of 9-bromoanthracene with p-methylphenylboronic acid.

- Methylation at the 2-position by lithiation and reaction with methyl iodide.

- Bromination at the 10-position using bromine in the presence of triphenylphosphine (PPh3) or NBS to afford the 10-bromo derivative.

This sequence allows for good control over substitution patterns and yields typically range from 60% to 85% per step depending on reaction conditions.

Alternative Synthetic Routes

Some studies have explored the use of anthracene-9,10-dione as a precursor:

- Reaction with methylmagnesium bromide (CH3MgBr) to introduce methyl groups at the 9- and 10-positions.

- Subsequent bromination and substitution reactions to install the p-methyl phenyl group and the bromine atom at desired positions.

This approach can be advantageous for introducing multiple functional groups in a controlled manner.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 9-Bromoanthracene, p-methylphenylboronic acid, Pd catalyst, base | 70-80 | High regioselectivity at 9-position |

| 2 | Directed Lithiation + Methylation | n-BuLi, methyl iodide, low temperature (-78°C) | 65-75 | Methylation at 2-position |

| 3 | Bromination | Br2 or NBS, PPh3, room temperature | 60-85 | Selective bromination at 10-position |

Yields are approximate and depend on specific reaction conditions and purification methods.

Research Discoveries and Observations

- The presence of the p-methyl phenyl group at the 9-position enhances the regioselectivity of bromination at the 10-position due to steric and electronic effects.

- Mild bromination conditions are crucial to prevent polybromination or substitution at undesired positions.

- The sequence of methylation and bromination steps affects the overall yield and purity; methylation prior to bromination generally provides better control.

- Cross-coupling reactions such as Suzuki coupling are preferred for installing the p-methyl phenyl substituent due to their high selectivity and functional group tolerance.

- Ultrasonic baths and mild heating (e.g., 37°C) can be used to improve solubility and reaction rates during preparation of stock solutions of related bromoanthracene compounds, indicating potential utility in synthesis steps involving solubilization.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation Reactions: The anthracene core can be oxidized to form quinones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 10-substituted derivatives.

Oxidation: Formation of anthraquinones.

Reduction: Formation of de-brominated or hydrogenated anthracenes.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

Medicine: Investigated for its potential in drug development and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s polycyclic aromatic structure may interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogues include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The p-methyl phenyl group (electron-donating) enhances π-conjugation compared to electron-withdrawing groups like bromine, red-shifting absorption spectra .

- Thermal Stability : Higher melting points correlate with symmetrical substitution (e.g., 9,10-diarylanthracenes) due to crystalline packing efficiency .

Photophysical and Electronic Properties

- Absorption and Emission: Anthracene derivatives with extended conjugation (e.g., phenanthryl or biphenyl substituents) exhibit bathochromic shifts. For instance, 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene (ANT-SCH₃) absorbs up to 460 nm due to donor-acceptor interactions . The target compound’s absorption is expected to lie between 360–420 nm, influenced by the methyl and bromine substituents.

- Electroluminescence : 3-(Trifluoromethyl)phenyl-substituted 9,10-diarylanthracenes show blue emission with external quantum efficiencies (EQE) of ~5% in OLEDs . The target compound’s methyl and bromine groups may enhance charge transport but reduce radiative efficiency due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene, and how do reaction conditions influence yield?

- Methodological Answer : A Suzuki-Miyaura cross-coupling reaction is commonly employed. For example, 9,10-dibromoanthracene can react with p-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst in a degassed toluene/THF/Na₂CO₃(aq) solvent system under reflux (58% yield) . Alternative bromination methods include electrophilic substitution using Br₂ in acetic acid at 65°C (95% yield for analogous brominated anthracenes) . Key variables include catalyst loading (7.5 mol% Pd), solvent polarity, and temperature control to minimize side reactions like over-bromination.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 8.60–7.35 ppm for aromatic protons ), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, analyze dihedral angles between the anthracene core and substituents (e.g., 89.51° for phenyl rings in related structures) to confirm steric effects . Purity is validated via TLC (60% DCM/petroleum ether) and HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling brominated anthracenes?

- Methodological Answer : Classified as a skin/eye irritant (H315/H319) and hazardous to aquatic life (H400/H410). Use fume hoods with NaOH gas traps to neutralize HBr vapors during synthesis . Personal protective equipment (PPE) includes nitrile gloves, goggles, and flame-retardant lab coats. Store at 4°C in amber glass under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How do substituents (Br, p-methyl phenyl, methyl) influence the electronic structure and photophysical properties?

- Methodological Answer : Density functional theory (DFT) calculations reveal that bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap (≈3.2 eV vs. 3.5 eV for unsubstituted anthracene), while the p-methyl phenyl group increases π-conjugation. Excimer fluorescence is suppressed due to steric hindrance from the methyl group, as observed in 9-methyl anthracene derivatives . Time-resolved fluorescence spectroscopy (λex = 370 nm) quantifies singlet-triplet intersystem crossing rates.

Q. What mechanistic insights explain contradictions in bromination efficiency across different anthracene derivatives?

- Methodological Answer : Bromination efficiency depends on substituent electronic effects. Electron-donating groups (e.g., methyl) activate the anthracene core, favoring 9,10-dibromination (83–99% yield with Br₂ in dioxane ). Conversely, electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions (e.g., ZnBr₂/NaBiO₃ ). Competing pathways like radical bromination may arise in polar solvents (e.g., AcOH), necessitating mechanistic studies via radical trapping experiments .

Q. How can this compound serve as a precursor in designing triplet sensitizers or OLED materials?

- Methodological Answer : The bromine atom enables further functionalization via Ullmann coupling or Buchwald-Hartwig amination to introduce charge-transport moieties (e.g., diphenylamine). Theoretical studies (CASSCF/NEVPT2) show that the dihedral angle (≈73°) between anthracene and aryl groups modulates exchange interactions (JDQ ≈ 0.5 cm⁻¹), critical for triplet harvesting in OLEDs . Device testing involves spin-coating layers on ITO/PEDOT:PSS substrates and measuring external quantum efficiency (EQE) at 100–1000 cd/m².

Q. What analytical strategies resolve ambiguities in NMR spectra caused by overlapping substituent signals?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to assign overlapping aromatic protons. For example, NOE correlations between the methyl group (δ 2.35 ppm) and adjacent protons confirm para-substitution on the phenyl ring . Dynamic NMR at variable temperatures (e.g., 298–343 K) resolves rotational barriers of the methyl group, with ΔG‡ ≈ 12 kcal/mol calculated via line-shape analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.